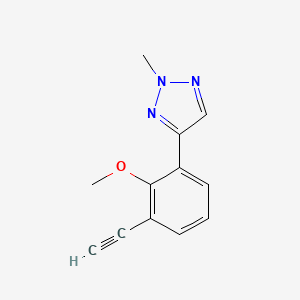
4-(3-Ethynyl-2-methoxyphenyl)-2-methyl-1,2,3-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Ethynyl-2-methoxyphenyl)-2-methyl-1,2,3-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethynyl group and a methoxy group attached to a phenyl ring, which is further connected to a triazole ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Ethynyl-2-methoxyphenyl)-2-methyl-1,2,3-triazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-ethynyl-2-methoxyaniline and 2-methyl-1,2,3-triazole.
Coupling Reaction: The two starting materials are coupled using a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, to form the desired product.
Reaction Conditions: The reaction is usually carried out in the presence of a palladium catalyst, a copper co-catalyst, and a base, such as triethylamine, in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is typically performed under an inert atmosphere, such as nitrogen or argon, at elevated temperatures (50-80°C) for several hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve higher yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-(3-Ethynyl-2-methoxyphenyl)-2-methyl-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl ring or triazole ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, electrophiles like alkyl halides for alkylation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
科学研究应用
4-(3-Ethynyl-2-methoxyphenyl)-2-methyl-1,2,3-triazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 4-(3-Ethynyl-2-methoxyphenyl)-2-methyl-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
相似化合物的比较
Similar Compounds
4-(3-Ethynylphenyl)-2-methyl-1,2,3-triazole: Lacks the methoxy group, which may affect its reactivity and biological activity.
4-(3-Methoxyphenyl)-2-methyl-1,2,3-triazole: Lacks the ethynyl group, which may influence its chemical properties and applications.
4-(3-Ethynyl-2-methoxyphenyl)-1,2,3-triazole: Lacks the methyl group on the triazole ring, potentially altering its chemical behavior and biological effects.
Uniqueness
4-(3-Ethynyl-2-methoxyphenyl)-2-methyl-1,2,3-triazole is unique due to the presence of both the ethynyl and methoxy groups, which confer distinct chemical and biological properties
属性
分子式 |
C12H11N3O |
|---|---|
分子量 |
213.23 g/mol |
IUPAC 名称 |
4-(3-ethynyl-2-methoxyphenyl)-2-methyltriazole |
InChI |
InChI=1S/C12H11N3O/c1-4-9-6-5-7-10(12(9)16-3)11-8-13-15(2)14-11/h1,5-8H,2-3H3 |
InChI 键 |
GLIHMJQRUWHHOR-UHFFFAOYSA-N |
规范 SMILES |
CN1N=CC(=N1)C2=CC=CC(=C2OC)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Decyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane](/img/structure/B12514962.png)
![Dichloro(phenyl)[3-(trifluoromethyl)phenyl]silane](/img/structure/B12514968.png)
![(1S,2R,4S)-1,2,7,7-Tetramethylbicyclo[2.2.1]heptan-2-yl methylphosphonate](/img/structure/B12514984.png)
![Bicyclo[6.1.0]non-4-yn-9-ylmethyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate](/img/structure/B12514992.png)
![1,3-Bis((4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methyl)-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12514993.png)

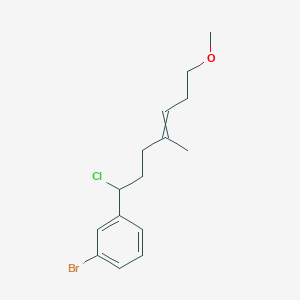
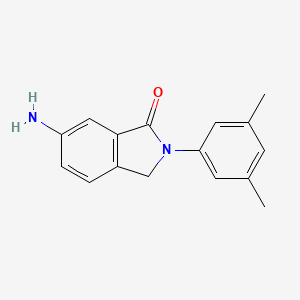
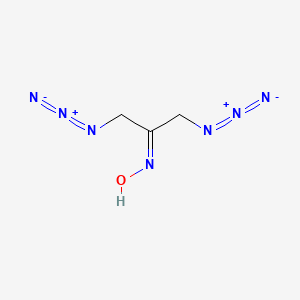
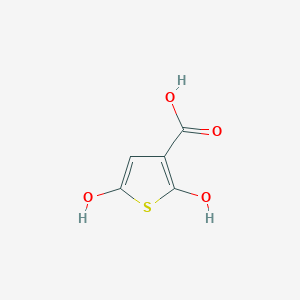
![Dibutyl [(naphthalen-1-yl)methyl]phosphonate](/img/structure/B12515042.png)
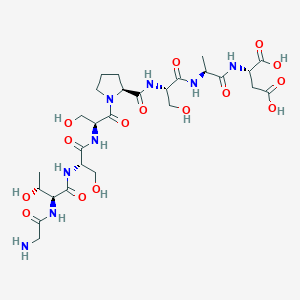

![4-[(4-Hydroxyphenyl)methyl]oxazolidine-2,5-dione](/img/structure/B12515057.png)
